molecular formula C20H17N5O4S2 B11264932 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No.: B11264932
M. Wt: 455.5 g/mol
InChI Key: DAAPZXFOLKXLJP-UHFFFAOYSA-N
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Description

N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that features a unique combination of benzodioxin and triazolothiazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the 2,3-dihydro-1,4-benzodioxin core, which can be synthesized through the cyclization of catechol with ethylene glycol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of benzodioxin and triazolothiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H17N5O4S2

Molecular Weight

455.5 g/mol

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide

InChI

InChI=1S/C20H17N5O4S2/c26-18(19(27)22-12-3-4-14-15(10-12)29-8-7-28-14)21-6-5-13-11-31-20-23-17(24-25(13)20)16-2-1-9-30-16/h1-4,9-11H,5-8H2,(H,21,26)(H,22,27)

InChI Key

DAAPZXFOLKXLJP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CSC4=NC(=NN34)C5=CC=CS5

Origin of Product

United States

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